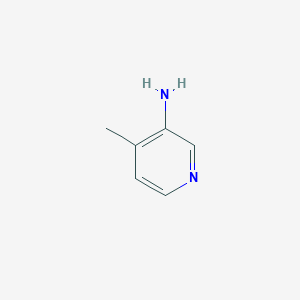

3-Amino-4-methylpyridine

説明

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Science

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. rsc.orgrsc.org Its presence is integral to the function of numerous natural products, including vitamins like niacin and vitamin B6, as well as coenzymes such as NAD and NADP. dovepress.com In the realm of medicinal chemistry, pyridine scaffolds are considered privileged structures due to their ability to enhance the solubility and bioavailability of less soluble compounds, a consequence of their polar and ionizable aromatic nature. enpress-publisher.comresearchgate.net This has led to their incorporation into a diverse range of FDA-approved drugs. rsc.orgrsc.org

The adaptability of the pyridine nucleus as a starting point for structural modifications has captivated medicinal chemists for decades, driving the discovery and synthesis of new compounds with significant therapeutic potential. enpress-publisher.comresearchgate.net Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry as insecticides, fungicides, and herbicides, and are also utilized in the textile industry for dye production. enpress-publisher.comresearchgate.net The sheer volume of research, with thousands of publications appearing between 2010 and 2020, underscores the expanding role of pyridine scaffolds in both medicinal chemistry and the broader chemical sciences. dovepress.com

Foundational Role of Aminopyridines in Organic Synthesis and Pharmaceutical Innovation

Aminopyridines, which are pyridine rings substituted with one or more amino groups, are a particularly important class of pyridine derivatives. They serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules. researchgate.netjustdial.comrsc.org The amino group enhances the nucleophilic character of the pyridine ring, making it amenable to a variety of chemical transformations such as alkylation, acylation, and condensation reactions. justdial.com This reactivity is fundamental to the construction of diverse and intricate molecular architectures. justdial.com

In the pharmaceutical industry, aminopyridines are recognized as key pharmacophores, meaning they are the part of a molecule responsible for its biological activity. rsc.org Their presence is associated with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. dovepress.comresearchgate.net For instance, 2-chloro-3-amino-4-methylpyridine, a derivative of 3-amino-4-methylpyridine, is a key intermediate in the synthesis of the anti-AIDS drug nevirapine. google.comresearchgate.net The development of efficient synthetic methods for aminopyridine derivatives is a continuous focus of research, aiming to create novel compounds with enhanced bioactivity. researchgate.net

Unique Structural Attributes and Intrinsic Reactivity of this compound for Derivatization

This compound, also known as 4-methyl-3-pyridinamine, possesses a unique combination of structural features that dictate its reactivity and make it a valuable precursor for derivatization. nih.gov The presence of the amino group at the 3-position and the methyl group at the 4-position on the pyridine ring creates a specific electronic and steric environment.

The amino group is a powerful activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic substitution. The position of this activation is directed by the nitrogen atom in the ring and the amino group itself. Conversely, the methyl group also influences the reactivity of the ring.

This inherent reactivity allows for a range of chemical modifications. For example, this compound can be a starting material for the synthesis of 3-Bromo-4-methylpyridine. chemicalbook.com It is also used in the synthesis of 6-azaindoles through a formal electrophilic [4+1]-cyclization reaction, highlighting its utility in constructing more complex heterocyclic systems. rsc.org The compound serves as an intermediate in the production of nevirapine, an anti-HIV drug, further emphasizing its importance in pharmaceutical synthesis. google.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2 |

| Molecular Weight | 108.14 g/mol nih.govjubilantingrevia.comsigmaaldrich.com |

| Appearance | Brown colored powder jubilantingrevia.com |

| Melting Point | 102 – 107 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 261.3 °C (Estimated) jubilantingrevia.com |

| Flash Point | 135.8 ± 9.0 °C (Estimated) jubilantingrevia.com |

| pH | 6 to 7 (16g/l water @20 °C) jubilantingrevia.com |

| Log Kow | 0.43 jubilantingrevia.com |

| Vapor Pressure | 0.144 mmHg at 25 °C (Estimated) jubilantingrevia.com |

Synthesis of this compound A common method for the synthesis of this compound involves the use of 4-methylpyridine-3-boronic acid as a starting material. google.compatsnap.com In this process, an inorganic amide serves as the ammonia (B1221849) source, and the reaction proceeds in a single step catalyzed by a metal oxide. google.compatsnap.com Different metal oxides can be used as catalysts, including copper oxide and silver oxide, with the reaction being monitored by thin-layer chromatography (TLC). patsnap.com The final product is typically purified by recrystallization from a solvent like ethyl acetate. patsnap.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKMZYWDWWIWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187867 | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-27-1 | |

| Record name | 3-Amino-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINAMINE, 4-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Amino 4 Methylpyridine

Critical Analysis of Established and Emerging Synthetic Pathways

The synthesis of 3-Amino-4-methylpyridine, a key intermediate in the production of pharmaceuticals, has been approached through various routes, each with distinct advantages and limitations. These pathways primarily originate from 4-methylpyridine precursors, utilize organoboron compounds, or proceed through halogenated intermediates.

Utilization of 4-Methylpyridine-3-boronic Acid in One-Step Synthesis

An innovative and highly efficient one-step synthesis of this compound utilizes 4-methylpyridine-3-boronic acid as the starting material. google.compatsnap.com This method employs an inorganic amide as the ammonia (B1221849) source and is catalyzed by a metal oxide. google.compatsnap.com The reaction is typically carried out at room temperature, offering a significant advantage over methods that require harsh conditions. google.compatsnap.com This approach has been shown to produce high yields, with some reported instances reaching up to 95%. google.compatsnap.com The simplicity of this one-step process, combined with its mild reaction conditions and high yields, presents a significant advancement over traditional multi-step routes. google.compatsnap.com

| Catalyst | Ammonia Source | Solvent | Yield |

| Cuprous Oxide | 28% Ammonia Solution | Methanol | 95% patsnap.com |

| Silver Oxide | 28% Ammonia Solution | Methanol | Not specified patsnap.com |

| Zinc Oxide | Ammonium Chloride | Ethanol/Water | 84% patsnap.com |

| Copper(II) Oxide | Ammonium Sulfate | Acetonitrile/Water | 85% patsnap.com |

| Cobalt(II) Oxide | Ammonium Acetate | Methanol/Water | 88% google.com |

This interactive table summarizes the yields of this compound synthesis from 4-methylpyridine-3-boronic acid using different catalytic systems.

Synthetic Routes Involving Halogenated Pyridine (B92270) Intermediates

The use of halogenated pyridine intermediates, such as 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine, provides another important pathway to this compound. google.com The synthesis of these halogenated precursors can be achieved by the halogenation of 4-methylpyridine. chemicalbook.com For instance, 3-bromo-4-methylpyridine can be prepared by reacting 4-methylpyridine with bromine in the presence of a Lewis acid like aluminum chloride. chemicalbook.com

Once the halogenated intermediate is obtained, the amino group can be introduced via a nucleophilic aromatic substitution reaction with ammonia or an ammonia equivalent. google.com This amination reaction is often catalyzed by a copper salt, such as copper(II) sulfate. google.com The reaction conditions for this amination step can be demanding, often requiring high temperatures and pressures in an autoclave. google.com For example, the reaction of 3-bromo-4-methylpyridine with concentrated ammonia water and copper sulfate at 180°C yields this compound with a 90% yield. google.com A similar reaction with 3-chloro-4-methylpyridine under pressure with ammonia gas and copper sulfate at 180°C gives a 73% yield. google.com

A significant advancement in the amination of halogenated pyridines is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This method allows for the formation of the C-N bond under milder conditions and with a broader substrate scope compared to traditional copper-catalyzed methods. wikipedia.org The Buchwald-Hartwig reaction typically employs a palladium catalyst with a specialized phosphine ligand. youtube.com

| Halogenated Precursor | Reagents | Temperature | Yield |

| 3-bromo-4-methylpyridine | Concentrated Ammonia Water, Copper Sulfate | 180°C | 90% google.com |

| 3-bromo-4-methylpyridine | Ammonia Gas, Copper Sulfate, Methanol | 160°C | 95% google.com |

| 3-chloro-4-methylpyridine | Ammonia Gas, Copper Sulfate, Methanol | 180°C | 73% google.com |

This interactive table presents the reaction conditions and yields for the synthesis of this compound from halogenated pyridine intermediates.

Comparative Study of Multi-step and Convergent Synthetic Approaches

When comparing multi-step and convergent synthetic approaches to this compound, a clear trade-off between efficiency, yield, and scalability emerges.

Catalytic Systems and Reaction Engineering in this compound Production

The choice of catalytic system is crucial in determining the efficiency and selectivity of this compound synthesis.

In the synthesis from 4-methylpyridine-3-boronic acid , various metal oxides have been demonstrated to be effective catalysts. google.compatsnap.com These include cuprous oxide, silver oxide, zinc oxide, copper(II) oxide, and cobalt(II) oxide. google.compatsnap.com The catalytic activity of these metal oxides facilitates the amination of the boronic acid with an inorganic ammonia source. google.com The reaction engineering for this process is relatively simple, as it can be conducted at room temperature in common solvents like methanol, ethanol, or acetonitrile, often mixed with water. google.compatsnap.com The reaction times are also relatively short, typically ranging from 1 to 6 hours. patsnap.com

For syntheses involving halogenated pyridine intermediates , copper salts, particularly copper(II) sulfate, have traditionally been used as catalysts for the amination reaction. google.com However, as mentioned, these reactions often require high temperatures and pressures, necessitating the use of specialized equipment like autoclaves. google.com From a reaction engineering perspective, this adds complexity and cost to the process.

The advent of palladium-catalyzed Buchwald-Hartwig amination represents a significant improvement in the catalytic amination of aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org These systems, consisting of a palladium precursor and a phosphine ligand, can operate under much milder conditions than their copper-catalyzed counterparts. wikipedia.org The design of the phosphine ligand is critical to the success of the reaction, with bulky and electron-rich ligands often providing the best results. youtube.com The reaction engineering for Buchwald-Hartwig amination involves careful control of the catalyst loading, base, solvent, and temperature to achieve optimal results.

Process Optimization Strategies for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves a multi-faceted approach focused on maximizing yield and selectivity while minimizing costs and environmental impact.

For the synthesis from 4-methylpyridine-3-boronic acid , process optimization can focus on several key parameters. Screening different metal oxide catalysts and ammonia sources can identify the most effective combination for a given set of conditions. google.compatsnap.com The solvent system can also be optimized; for instance, the ratio of organic solvent to water can influence the reaction rate and yield. google.compatsnap.com Since the reaction proceeds at room temperature, energy costs are already low, but further optimization could involve reducing reaction times through catalyst loading adjustments or more efficient mixing. google.compatsnap.com

In the case of synthesis via halogenated intermediates , a primary optimization strategy is the transition from harsh copper-catalyzed conditions to milder and more efficient palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org Within the Buchwald-Hartwig framework, optimization involves the selection of the optimal palladium precursor, phosphine ligand, base, and solvent for the specific halogenated pyridine substrate. Kinetic studies can be employed to understand the reaction mechanism and identify rate-limiting steps, guiding further optimization efforts.

Chemical Reactivity and Strategic Derivatization of 3 Amino 4 Methylpyridine

Mechanistic Investigations of Electrophilic and Nucleophilic Transformations

The chemical behavior of 3-Amino-4-methylpyridine is dictated by the interplay of the activating amino group and the inherent electronic properties of the pyridine (B92270) ring. The pyridine nucleus is electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating amino group at the 3-position significantly influences this reactivity.

Electrophilic Transformations: The amino group, being a powerful electron-donating group, enhances the electron density of the pyridine ring, particularly at the ortho and para positions (C2, C4, and C6). This activation facilitates electrophilic attack. Mechanistically, an electrophilic aromatic substitution reaction on this compound would proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The amino group can stabilize the positive charge through resonance, directing the incoming electrophile primarily to the positions ortho and para to it. Given the structure of this compound, electrophilic attack is most likely to occur at the C2 and C6 positions.

Nucleophilic Transformations: The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. In the case of this compound, the presence of a good leaving group at these positions would facilitate nucleophilic aromatic substitution (SNAr). The mechanism typically involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity. The electron-donating amino and methyl groups at the 3- and 4-positions, respectively, would have a deactivating effect on nucleophilic substitution at the C2 and C6 positions by increasing the electron density at these sites.

Acylation and Alkylation Reactions for Functionalization

The primary amino group of this compound serves as a key site for functionalization through acylation and alkylation reactions. These transformations are fundamental in modifying the compound's electronic and steric properties, and for introducing functionalities that enable further synthetic elaborations.

Acylation: The nucleophilic amino group readily reacts with various acylating agents, such as acid chlorides, anhydrides, and esters, to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl group is an important functional handle and can serve as a protecting group or influence the regioselectivity of subsequent reactions.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Similar to acylation, alkylation modifies the properties of the parent molecule and introduces new synthetic possibilities.

Table 1: Representative Functionalization Reactions of this compound The following table presents generalized reaction conditions for the acylation and alkylation of aminopyridines, as specific data for this compound is not readily available in the searched literature.

| Reaction Type | Reagent | Solvent | Conditions | Product |

| Acylation | Acetyl chloride | Dichloromethane | Room Temperature, Base (e.g., Triethylamine) | N-(4-methylpyridin-3-yl)acetamide |

| Acetic anhydride | Pyridine | Heat | N-(4-methylpyridin-3-yl)acetamide | |

| Alkylation | Methyl iodide | Acetonitrile | Room Temperature | 4-methyl-N-methylpyridin-3-amine |

| Benzyl bromide | Dimethylformamide | Heat, Base (e.g., K₂CO₃) | N-benzyl-4-methylpyridin-3-amine |

Construction of Novel Heterocyclic Systems via Cyclization Reactions

The strategic placement of the amino and methyl groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through various cyclization strategies.

Synthesis of 6-Azaindoles through Electrophilic [4+1]-Cyclization

A notable application of this compound is in the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines), which are important scaffolds in medicinal chemistry. A scalable and efficient method involves an electrophilic [4+1]-cyclization reaction. nih.govmdpi.comresearchgate.net In this process, treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) leads to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. nih.govmdpi.comresearchgate.net

The mechanism of this reaction is believed to involve the initial trifluoroacetylation of the amino group, followed by the activation of the methyl group. nih.gov The driving force for this activation is the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt intermediate. google.com This is followed by an intramolecular cyclization to form the pyrrole ring of the 6-azaindole system. The scope of this reaction has been investigated with various electrophiles, including difluoroacetic anhydride (DFAA) and the Vilsmeier-Haack reagent, which also yield the corresponding 6-azaindole derivatives. nih.govmdpi.com

Formation of Fused Pyridine Rings and Complex Polycyclic Architectures

The bifunctional nature of this compound provides a platform for the construction of more complex fused pyridine rings and polycyclic architectures. While specific examples starting from this compound are not extensively detailed in the available literature, general synthetic strategies for aminopyridines can be applied.

One such approach involves the reaction of aminopyridines with bifunctional reagents that can react with both the amino group and an adjacent ring carbon or a substituent. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine or related systems. Intramolecular cyclization of suitably derivatized this compound is another powerful strategy. For example, acylation of the amino group with a reagent containing a latent electrophile, followed by an intramolecular electrophilic attack on the pyridine ring, could lead to the formation of a new fused ring. Furthermore, transition metal-catalyzed reactions, such as intramolecular C-H activation or cross-coupling reactions, on derivatives of this compound can be envisioned for the synthesis of complex polycyclic heteroaromatic compounds.

Role as a Key Intermediate in Complex Organic Synthesis

This compound is a crucial building block in the synthesis of various organic molecules, particularly in the pharmaceutical industry. mdpi.combohrium.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to build more complex molecular frameworks.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. google.comnih.govnih.gov Nevirapine is an important drug used in the treatment of HIV-1 infection. The synthesis of Nevirapine relies on the strategic modification of the this compound scaffold.

Selective Chlorination to 2-Chloro-3-amino-4-methylpyridine

A critical step in the synthesis of Nevirapine from this compound is the selective chlorination at the C2 position of the pyridine ring to yield 2-Chloro-3-amino-4-methylpyridine. bohrium.comgoogle.comnih.govpatsnap.com This transformation is a prime example of a regioselective electrophilic substitution on an activated pyridine ring.

The reaction is typically carried out by treating this compound with a chlorinating agent. A common method involves the use of chlorine gas in an acidic medium, such as hydrochloric acid. enamine.net The acidic conditions protonate the pyridine nitrogen, further activating the ring towards electrophilic attack. The amino group at the 3-position directs the incoming electrophile (chlorine) to the ortho position (C2). The reaction conditions, including temperature and pH, are carefully controlled to achieve high selectivity and yield of the desired 2-chloro derivative. enamine.net This chlorinated intermediate is then further elaborated to construct the final tricyclic structure of Nevirapine.

Exploration of Other Halogenated Derivatives and their Subsequent Reactivity

Beyond the more common chloro- and bromo-derivatives, the synthesis and reactivity of other halogenated analogues of this compound, particularly fluoro- and iodo-substituted compounds, have been investigated to access novel chemical space and reactivity patterns. These derivatives serve as versatile intermediates for advanced molecular constructs.

Fluorinated Derivatives

The introduction of fluorine into the pyridine ring can significantly alter the electronic properties and metabolic stability of resulting molecules. The synthesis of 3-fluoro-4-aminopyridine, a closely related analogue, has been achieved through several strategic routes. One notable method involves the nucleophilic fluorination of an activated precursor. Specifically, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide. This intermediate is then converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, which reduces both the nitro group and the N-oxide.

An alternative pathway starts from 3-fluoropyridine, which undergoes metallation and subsequent reaction with carbon dioxide to form 3-fluoro-4-pyridinecarboxylic acid. The carboxylic acid is then converted to an amide, which is subjected to a Hofmann degradation reaction to yield the final 3-fluoro-4-aminopyridine product.

The reactivity of these fluorinated pyridines is exemplified by their use in preparing more complex saturated heterocycles. For instance, 3-fluoro-4-aminopyridine can be benzoylated and subsequently activated as a benzyl pyridinium salt. This salt is then partially reduced with sodium borohydride to create a fluoro-enamide, a key substrate for asymmetric hydrogenation to produce stereodefined syn-3-fluoro-4-aminopiperidine derivatives.

| Target Compound | Starting Material | Key Reagents/Steps | Reference |

|---|---|---|---|

| 3-Fluoro-4-aminopyridine | 3-Bromo-4-nitropyridine N-oxide | 1. Fluorination (e.g., TBAF) 2. Catalytic Hydrogenation (Pd/C, H₂) | |

| 3-Fluoro-4-aminopyridine | 3-Fluoropyridine | 1. Carboxylation (via metallation, CO₂) 2. Amidation 3. Hofmann Degradation |

Iodinated and Mixed Halogen Derivatives

Iodinated pyridines are particularly valuable as substrates in transition-metal-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The synthesis of 3-iodopyridines can be accomplished via an aromatic Finkelstein reaction, where a bromo-precursor like 3-bromopyridine is treated with sodium iodide and a copper(I) iodide catalyst. For more complex structures, diazotization of an aminopyridine followed by quenching with an iodide salt is a common strategy. For example, 3,5-dibromo-4-aminopyridine can be converted to 3,5-dibromo-4-iodopyridine through reaction with sodium nitrite in the presence of acid, followed by the addition of potassium iodide.

The synthetic utility of such compounds is demonstrated in Suzuki coupling reactions. The dihalogenated building block 3-fluoro-4-iodopyridine is employed in the synthesis of the antibiotic Eudistomin T, where it is coupled with (2-pivaloylaminophenyl)boronic acid. This highlights how different halogens on the same pyridine ring can be used for selective, stepwise functionalization.

Subsequent Reactivity and Cyclization

A significant area of reactivity for this compound and its derivatives involves electrophilic cyclization reactions to form fused heterocyclic systems. A one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed using 3-amino-4-methylpyridines as starting materials. In this formal [4+1]-cyclization, treatment with trifluoroacetic anhydride (TFAA) leads to the activation of the 4-methyl group and subsequent ring closure to form the valuable 6-azaindole scaffold. This reaction is scalable and regioselective. The scope of the electrophilic component has been explored, with reagents like difluoroacetic anhydride (DFAA) and trichloroacetic anhydride (TCAA) also being investigated.

| Substrate | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-iodopyridine | Suzuki Coupling | (2-pivaloylaminophenyl)boronic acid, Pd catalyst | Coupled biaryl system | |

| This compound | [4+1] Cyclization | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | |

| 3-Fluoro-4-aminopyridine | Enamide Formation | 1. Benzoylation 2. Benzyl bromide 3. NaBH₄ | Fluoro-enamide for asymmetric hydrogenation |

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 3-Fluoro-4-aminopyridine |

| 4-Aminopyridine |

| 3-Bromo-4-nitropyridine N-oxide |

| 3-Fluoro-4-nitropyridine N-oxide |

| 3-Fluoropyridine |

| 3-Fluoro-4-pyridinecarboxylic acid |

| Sodium borohydride |

| syn-3-Fluoro-4-aminopiperidine |

| 3-Iodopyridine |

| 3-Bromopyridine |

| Sodium iodide |

| Copper(I) iodide |

| 3,5-Dibromo-4-aminopyridine |

| 3,5-Dibromo-4-iodopyridine |

| Sodium nitrite |

| Potassium iodide |

| 3-Fluoro-4-iodopyridine |

| (2-Pivaloylaminophenyl)boronic acid |

| 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole |

| Trifluoroacetic anhydride (TFAA) |

| Difluoroacetic anhydride (DFAA) |

| Trichloroacetic anhydride (TCAA) |

Coordination Chemistry and Metal Complexation of 3 Amino 4 Methylpyridine

Ligand Characterization and Coordination Modes of 3-Amino-4-methylpyridine

This compound, a derivative of pyridine (B92270), possesses two potential donor sites for metal coordination: the lone pair of electrons on the endocyclic pyridine nitrogen atom and the lone pair on the exocyclic amino group. This duality allows it to function as a monodentate or a bidentate ligand.

Typically, coordination occurs through the more nucleophilic pyridine nitrogen atom. However, the amino group can also participate in coordination, often leading to the formation of bridged structures and coordination polymers. In some instances, the amino group does not directly coordinate to the primary metal center but plays a crucial role in stabilizing the crystal lattice through hydrogen bonding interactions with counter-ions or adjacent complex molecules. For example, in certain silver(I) complexes with a related ligand, 2-amino-3-methylpyridine, the endocyclic nitrogen binds to the silver ion, while the exocyclic amino group acts as a bridge to another metal center, resulting in a polymeric structure mdpi.comresearchgate.net. This bridging capability is a key feature of aminopyridine ligands, enabling the self-assembly of extended supramolecular architectures mdpi.comresearchgate.net.

Design, Synthesis, and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and its isomers typically involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting structures are highly dependent on the metal ion, the counter-anion, and the reaction conditions.

Investigation of Complexes with Transition Metal Ions (e.g., Ag(I), Cu(II), Zn(II), Cd(II))

A variety of complexes have been synthesized using this compound and its isomers with several transition metals.

Ag(I) Complexes : The reaction of 2-amino-3-methylpyridine with silver nitrate (AgNO₃) yields a polymeric complex. In this structure, the ligand coordinates to the silver ion through the pyridine nitrogen, and the amino group bridges to an adjacent silver ion, demonstrating the ligand's capacity to form extended networks mdpi.comresearchgate.net.

Cu(II) Complexes : Copper(II) complexes have been prepared by reacting ligands like 2-amino-3-methylpyridine with copper(II) acetate mdpi.comresearchgate.net. In other systems, 2-amino-4-methylpyridine (B118599) has been used as an auxiliary ligand in the formation of copper(II)-malonate complexes, where it participates in the supramolecular assembly through noncovalent interactions rather than direct coordination to the copper ion acs.org.

Zn(II) and Cd(II) Complexes : Studies on the closely related 3-aminopyridine have shown the formation of heterometallic coordination polymers with zinc and cadmium. For instance, complexes with the formula [Cd(3AP)₂Zn(μ₄-CN)₄]n and [Cd(3AP)₂Cd(μ₄-CN)₄]n have been synthesized and structurally characterized. In these Hofmann-type complexes, the 3-aminopyridine ligand coordinates to the cadmium atom. A new inorganic-organic hybrid complex of Zn(II) with 2-amino-4-methylpyridine, (C₆H₉N₂)₂ZnCl₄, has also been synthesized, where the structure consists of 2-amino-4-methylpyridinium cations and a tetrachlorozincate anion lew.ro.

The synthesis of these complexes is generally straightforward, often involving mixing stoichiometric amounts of the metal salt and the ligand in solvents like methanol or water, followed by stirring and crystallization mdpi.comacs.org.

Analysis of Supramolecular Interactions and Self-Assembly in Coordination Polymers

In a silver(I) complex of 2-amino-3-methylpyridine, intermolecular hydrogen bonding involving the nitrate anion and the amino group plays a pivotal role in arranging the polymeric chains mdpi.comresearchgate.net. Similarly, in a Cu(II)-malonate complex incorporating 2-amino-4-methylpyridine, interactions such as lone-pair···π⁺ and π⁺–π⁺ stacking are responsible for building the extended network structure acs.org. The interplay between direct coordination and these weaker supramolecular forces dictates the final topology of the assembly mdpi.commdpi.com.

Crystallographic Studies for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular and crystal structures of these complexes. Such studies provide detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

For example, a silver(I) complex with 2-amino-3-methylpyridine, was found to be orthorhombic with the space group P2₁2₁2₁ mdpi.comresearchgate.net. In this polymeric structure, the geometry around the silver ion is distorted tetrahedral, with coordination from the pyridine nitrogen, the bridging amino nitrogen, and two oxygen atoms from a nitrate anion mdpi.com.

In an inorganic-organic hybrid zinc complex, (C₆H₉N₂)₂ZnCl₄, crystallographic analysis revealed a triclinic structure with the space group P-1. The structure is composed of discrete tetrachlorozincate anions and 2-amino-4-methylpyridinium cations linked by an extensive network of hydrogen bonds lew.ro.

Below is a table summarizing crystallographic data for representative complexes containing aminomethylpyridine isomers.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) |

| Ag(I) with 2-amino-3-methylpyridine mdpi.com | Orthorhombic | P2₁2₁2₁ | Ag(1)-N(1) (pyridine) = 2.218 |

| Zn(II) with 2-amino-4-methylpyridine lew.ro | Triclinic | P-1 | Zn-Cl distances range from 2.25 to 2.28 |

| Co(II) with 2-amino-4-methylpyridine tandfonline.com | Orthorhombic | Pcan | Coordinated via pyridine nitrogen |

Spectroscopic and Electronic Properties of this compound Metal Complexes

Spectroscopic techniques are vital for characterizing these metal complexes and understanding their electronic properties.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to confirm the coordination of the ligand. Upon complexation, shifts in the vibrational frequencies of the pyridine ring and the amino group are observed. For instance, the C=N stretching vibration in aminopyridine complexes typically appears in the 1550-1690 cm⁻¹ range ekb.eg. The appearance of new bands at lower frequencies (e.g., 400-600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) vibrations, providing direct evidence of coordination ekb.eg. In complexes of 2-amino-3-methylpyridine, characteristic bands for N-H, C=N, and M-N vibrations have been identified mdpi.com.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes provide insights into their electronic structure. Typically, two types of transitions are observed:

Intra-ligand transitions : These are high-energy absorptions, usually in the UV region (e.g., 230-300 nm), corresponding to π→π* transitions within the aromatic pyridine ring mdpi.comorientjchem.org.

Charge-transfer transitions : Ligand-to-metal charge transfer (LMCT) bands may also be observed. For some d-block metals, d-d transitions can appear in the visible region of the spectrum, which are responsible for the color of many of these complexes orientjchem.org.

The table below shows typical spectroscopic data for aminomethylpyridine complexes.

| Complex | Technique | Key Bands/Wavelengths (λmax) | Assignment |

| Cu(II) with 2-amino-3-methylpyridine mdpi.com | FT-IR | ~3400, ~3200 cm⁻¹ (N-H), ~1626 cm⁻¹ (C=N), ~470 cm⁻¹ (Cu-N) | N-H stretch, C=N stretch, Metal-Ligand stretch |

| Ag(I) with 2-amino-3-methylpyridine mdpi.com | FT-IR | ~3415, ~3282 cm⁻¹ (N-H), ~1521 cm⁻¹ (C=N), ~471 cm⁻¹ (Ag-N) | N-H stretch, C=N stretch, Metal-Ligand stretch |

| Ag(I) with 2-amino-3-methylpyridine mdpi.com | UV-Vis | 230, 264 nm | π→π* intra-ligand transitions |

These spectroscopic properties are essential for the initial characterization of newly synthesized complexes and for probing the nature of the metal-ligand bond.

Biomedical and Pharmaceutical Applications of 3 Amino 4 Methylpyridine Derivatives

3-Amino-4-methylpyridine as a Fundamental Precursor for Active Pharmaceutical Ingredients

This compound, also known as 3-amino-4-picoline, is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). nbinno.comchakrachem.com Its chemical structure, featuring a pyridine (B92270) ring with both an amino and a methyl group, provides reactive sites for further chemical modifications, making it an ideal starting material for complex molecules. The pharmaceutical industry utilizes this compound as an intermediate in the creation of various drugs, including antihistamines, anti-inflammatory agents, and antituberculosis agents. nbinno.com For instance, it is a key component in the synthetic pathway of pyrazinamide, a medication used to treat tuberculosis. nbinno.com Its role as a foundational precursor underscores its importance in the broader landscape of medicinal chemistry and drug manufacturing. nbinno.comjubilantingrevia.com

Strategic Intermediate in the Synthesis of Anti-AIDS Drugs (e.g., Nevirapine)

One of the most critical applications of this compound is its role as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV infection. patsnap.comnih.govgoogle.com Nevirapine was the first NNRTI to be approved and remains an important component of antiretroviral therapy. nih.gov

Development of Enzyme Inhibitors Based on the this compound Scaffold

The this compound structure is a privileged scaffold for the design of various enzyme inhibitors, which are molecules that bind to enzymes and decrease their activity. This is a common strategy in drug discovery to correct metabolic imbalances or inhibit processes essential for the survival of pathogens or cancer cells.

Ribonucleotide reductase (RR) is a vital enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA biosynthesis. nih.govproquest.com Because DNA replication is essential for cell proliferation, RR is a well-established target for anticancer drugs. nih.gov

Derivatives of this compound have been developed as potent RR inhibitors. A prominent example is this compound-2-carboxaldehyde-thiosemicarbazone (3-AMP). nih.govproquest.comgoogle.com This class of compounds, known as α-(N)-heterocyclic carboxaldehyde thiosemicarbazones (HCTs), functions by binding with high affinity to the non-heme iron cofactor in the R2 subunit of the RR enzyme, thereby inhibiting its function. nih.govproquest.com 3-AMP has demonstrated significant antitumor activity in various models, highlighting the potential of the this compound scaffold in developing effective RR inhibitors. proquest.com

| Compound | Chemical Name | Target Enzyme | Mechanism of Action |

|---|---|---|---|

| 3-AMP | This compound-2-carboxaldehyde-thiosemicarbazone | Ribonucleotide Reductase (RR) | Binds to non-heme iron in the R2 subunit of RR. nih.govproquest.com |

| 3-AP | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase (RR) | Binds to non-heme iron in the R2 subunit of RR. nih.govproquest.com |

| Gemcitabine | Nucleoside Analog | Ribonucleotide Reductase (RR) | Binds to the R1 subunit of RR. nih.govproquest.com |

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, produced by a family of enzymes called nitric oxide synthases (NOS). nih.gov There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov While nNOS and eNOS produce low levels of NO for normal physiological functions like neurotransmission and blood pressure regulation, iNOS can produce large, sustained amounts of NO during inflammatory responses. nih.govmaastrichtuniversity.nl Overproduction of NO by iNOS is implicated in various inflammatory and neurodegenerative disorders, making selective iNOS inhibition a desirable therapeutic strategy. nih.govnih.gov

The aminopyridine scaffold has been extensively explored for the development of potent and selective NOS inhibitors. maastrichtuniversity.nl Specifically, 2-amino-4-methylpyridine (B118599), a positional isomer of the primary subject, has been identified as a potent inhibitor of iNOS activity. nih.govnih.gov One study reported that 2-amino-4-methylpyridine inhibited iNOS activity from mouse cells with an IC50 of 6 nM and was found to be a competitive inhibitor with respect to the substrate, L-arginine. nih.gov Derivatives of 2-amino-4-methylpyridine have been synthesized to improve potency and selectivity for iNOS over eNOS and nNOS, which is crucial to avoid side effects related to cardiovascular and neuronal function. nih.govnih.gov This research demonstrates the utility of the aminomethylpyridine core in designing targeted NOS inhibitors.

| Compound | Target Isoform | Inhibitory Concentration (IC50) | Selectivity Profile |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Murine NOS II (iNOS) | 6 nM nih.gov | Less potent on human nNOS (100 nM) and eNOS (100 nM). nih.gov |

| L-NIL | Human NOS II (iNOS) | N/A | 11x more selective for human iNOS over eNOS. nih.gov |

| Aminoguanidine | Human NOS II (iNOS) | N/A | 3.7x more selective for human iNOS over eNOS. nih.gov |

Investigation of Antimicrobial and Anti-inflammatory Activities of Substituted Derivatives

The pyridine nucleus is a common feature in many compounds possessing antimicrobial and anti-inflammatory properties. oaji.netmdpi.com Researchers have synthesized and evaluated various derivatives of aminopyridines to explore their potential as therapeutic agents in these areas. Studies on related heterocyclic compounds have shown that specific substitutions on the pyridine ring can lead to significant biological activity. mdpi.comnih.gov

For example, studies on various pyridine derivatives have demonstrated their efficacy against a range of bacterial and fungal strains. mdpi.com The anti-inflammatory effects of pyridine derivatives have also been documented, with some compounds showing significant activity in models of acute inflammation. nih.gov It is believed that some of these effects may be linked to the inhibition of enzymes like cyclooxygenase, which are key mediators of the inflammatory pathway. nih.gov While specific studies focusing solely on this compound derivatives are part of ongoing research, the broader class of aminopyridines and related heterocycles shows considerable promise, suggesting that derivatives of this compound are worthy candidates for further investigation as antimicrobial and anti-inflammatory agents. mdpi.comnih.gov

Research into the Antitumor and Antiproliferative Potential of this compound Derivatives

The development of novel antitumor agents is a primary focus of pharmaceutical research. As discussed previously, derivatives of this compound, such as the ribonucleotide reductase inhibitor 3-AMP, have shown significant antitumor potential. nih.govproquest.com The ability of these compounds to inhibit DNA synthesis makes them particularly effective against rapidly dividing cancer cells. nih.gov

The antiproliferative activity of these derivatives is not limited to RR inhibition. The imidazo[4,5-b]pyridine scaffold, which is structurally related to aminopyridines, has been incorporated into novel tetracyclic derivatives designed as potent antiproliferative agents. irb.hr Furthermore, various 4-aminoquinoline (B48711) derivatives have been synthesized and shown to have potent antiproliferative activity against breast cancer cell lines, in some cases exceeding the potency of the standard drug doxorubicin. farmaceut.org These findings underscore the versatility of the aminopyridine and related scaffolds in cancer drug discovery. The impressive antitumor activity observed with compounds like 3-AMP in solid tumor models has warranted further development and optimization of these this compound-based agents. proquest.com

Advancements in Pyridine-Based Pharmacological Scaffolds for Drug Discovery

The strategic modification of the this compound core has led to the discovery of compounds with significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases. These advancements underscore the value of this scaffold in generating novel drug candidates with improved efficacy and target specificity.

One of the most significant advancements has been the development of this compound-2-carboxaldehyde-thiosemicarbazone (3-AMP), a potent inhibitor of ribonucleotide reductase (RR). benthamdirect.com This enzyme is a critical component in the biosynthesis of DNA, making it an attractive target for anticancer therapies. benthamdirect.com The thiosemicarbazone derivative of this compound has demonstrated notable antitumor activities, highlighting the potential of this scaffold in the development of novel chemotherapeutic agents. benthamdirect.com

Furthermore, research into substituted aminomethylpyridine analogues has revealed their potential as inhibitors of inducible nitric oxide synthase (iNOS). While this research focused on 2-amino-4-methylpyridine derivatives, it provides a strong rationale for the exploration of this compound-based structures for the same target. nih.gov Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, and selective inhibitors are therefore of great therapeutic interest.

The versatility of the this compound scaffold is further illustrated by its use in the synthesis of a range of biologically active molecules. The presence of the amino and methyl groups on the pyridine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nbinno.comnbinno.com This adaptability has been instrumental in the design of libraries of compounds for screening against a wide array of biological targets.

Table 1: Selected this compound Derivatives and their Pharmacological Significance

| Derivative | Therapeutic Target/Application | Key Research Finding |

| Nevirapine | HIV Reverse Transcriptase | A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. acs.orggoogle.com |

| This compound-2-carboxaldehyde-thiosemicarbazone (3-AMP) | Ribonucleotide Reductase (RR) | A potent inhibitor of RR with demonstrated antitumor activities. benthamdirect.com |

| Substituted aminomethylpyridines | Inducible Nitric Oxide Synthase (iNOS) | Analogues have shown potential as selective inhibitors of iNOS, relevant for inflammatory diseases. nih.gov |

Analysis of Biological Interactions and Receptor Binding Mechanisms of Derivatives

Understanding the molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design and optimization. Studies have begun to elucidate the specific binding mechanisms that underpin the pharmacological activity of these compounds.

For instance, it has been reported that this compound can bind to mammalian cells and inhibit the enzyme ribosomal protein S6 kinase. biosynth.com This kinase is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. The inhibitory effect of this compound on this kinase suggests a potential mechanism for its observed cytotoxic effects and provides a basis for the design of more potent and selective inhibitors. biosynth.com

Molecular docking studies on related pyridine derivatives have provided valuable insights into their binding modes within the active sites of their target proteins. nih.govnih.govresearchgate.nettandfonline.com These computational approaches allow for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. For example, in the case of pyrano[2,3-d]pyrimidine derivatives, docking studies have helped to rationalize their antimicrobial and anticancer activities by identifying their binding modes within the active sites of target enzymes. nih.gov While specific docking studies on a wide range of this compound derivatives are still emerging, the methodologies employed in these related studies provide a clear roadmap for future investigations.

Table 2: Key Biological Interactions of Aminopyridine Scaffolds

| Interaction Type | Role in Binding | Example Target Class |

| Hydrogen Bonding | The pyridine nitrogen and amino group can act as hydrogen bond acceptors and donors, respectively, forming key interactions with receptor amino acid residues. | Kinases, Polymerases |

| Hydrophobic Interactions | The methyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar pockets in the binding site. | Various enzymes and receptors |

| Coordination Bonds | The nitrogen atom of the pyridine ring can coordinate with metal ions present in the active site of metalloenzymes. | Metalloenzymes |

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Methylpyridine

Application of Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to the theoretical study of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its properties. DFT, particularly with hybrid functionals like B3LYP, has proven effective for predicting molecular geometries, vibrational frequencies, and electronic properties of various organic compounds, including pyridine (B92270) derivatives researchgate.netnih.gov.

For studying excited-state properties, such as electronic transitions that govern UV-Visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach nih.gov. By applying TD-DFT, one can simulate the UV-Vis spectrum, providing information on the wavelengths of maximum absorption and the nature of the electronic transitions involved researchgate.netnih.gov. These computational methods form the foundation for nearly all theoretical investigations into a molecule's properties.

Molecular Geometry Optimization and Conformational Landscape Analysis

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. Computational software uses algorithms to adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found nih.gov.

For 3-Amino-4-methylpyridine, this analysis would confirm the planarity of the pyridine ring and determine the precise orientation of the amino (-NH2) and methyl (-CH3) substituents. The final optimized geometry is crucial as it serves as the input for subsequent calculations of spectroscopic, electronic, and reactivity parameters.

Table 1: Optimized Geometrical Parameters for this compound This table illustrates the types of parameters obtained from geometry optimization. Specific values for this compound require a dedicated computational study.

| Parameter | Description | Method of Calculation |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, N-H, C-H). | Calculated using DFT (e.g., B3LYP) with a suitable basis set. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C, H-N-H). | Calculated using DFT (e.g., B3LYP) with a suitable basis set. |

| Dihedral Angles (°) | Torsional angles defining the orientation of substituents relative to the ring. | Calculated using DFT (e.g., B3LYP) with a suitable basis set. |

Elucidation of Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Energy Gaps, Natural Bond Orbital Analysis)

The electronic structure of a molecule dictates its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The HOMO acts as an electron donor, while the LUMO is an electron acceptor nih.gov. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter; a small gap generally indicates high chemical reactivity and lower kinetic stability dergipark.org.tr.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness, softness, and electronegativity, which help in predicting how the molecule will interact in chemical reactions researchgate.net.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular and intermolecular bonding and charge transfer interactions niscpr.res.in. NBO analysis provides a detailed picture of the charge distribution on different atoms and the stabilizing interactions arising from electron delocalization, such as hyperconjugation nih.gov.

Table 2: Calculated Electronic and Reactivity Parameters for this compound This table outlines key electronic properties derived from quantum chemical calculations. Specific values are not available in the cited literature.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. |

| NBO Atomic Charges | q | Describes the electron distribution across the molecule. |

Theoretical Prediction of Spectroscopic Data (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Computational chemistry allows for the theoretical prediction of various types of spectra, which can be compared with experimental data to confirm a molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an IR spectrum and are associated with specific molecular motions like stretching and bending of bonds researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule, which are essential for structural elucidation researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra, providing the absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the intensity of absorption bands researchgate.net.

Table 3: Predicted Spectroscopic Data for this compound This table shows the types of spectroscopic data that can be generated computationally.

| Spectroscopy Type | Calculated Parameter | Computational Method |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies (cm-1) | DFT (e.g., B3LYP) |

| NMR | Chemical Shifts (ppm) | DFT with GIAO method |

| UV-Visible | Absorption Wavelength (λmax) | TD-DFT |

Assessment of Nonlinear Optical (NLO) Properties and Potential Device Applications

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage and communications nih.gov. Organic molecules with π-conjugated systems and electron-donating/accepting groups can exhibit significant NLO responses ias.ac.in. This compound, with its electron-donating amino group and π-conjugated pyridine ring, is a candidate for NLO activity.

Quantum chemical calculations can predict NLO properties by computing the dipole moment (μ) and, most importantly, the first-order hyperpolarizability (β) rsc.orgacs.org. A large β value is a key indicator of a strong second-order NLO response. Theoretical screening of molecules for high β values can guide the synthesis of new, efficient NLO materials nih.gov.

Table 4: Calculated Nonlinear Optical Properties for this compound This table lists key NLO parameters that can be calculated to assess a molecule's potential for optical applications.

| Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Polarizability | α | Measures the distortion of the electron cloud in an electric field. |

| First Hyperpolarizability | β | Indicates the second-order NLO response of the molecule. |

In Silico Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Computational methods are invaluable in drug discovery. In silico techniques like molecular docking and QSAR are used to predict the biological activity of compounds before they are synthesized.

Molecular Docking: This technique simulates the interaction between a small molecule (a ligand, such as this compound) and the binding site of a target protein mdpi.commdpi.com. The results, often expressed as a binding energy or score, can predict whether the compound is likely to inhibit the protein, suggesting a potential therapeutic effect researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of a series of compounds with their measured biological activities nih.govnih.gov. These models can then be used to predict the activity of new, unsynthesized molecules and to identify the key structural features that influence bioactivity uran.ua. For aminopyridine derivatives, QSAR can help in designing more potent inhibitors for specific biological targets like kinases nih.gov.

These predictive studies are crucial for prioritizing which compounds should be synthesized and tested in the lab, thereby accelerating the drug development process.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Amino 4 Methylpyridine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in 3-Amino-4-methylpyridine. The molecule, with the formula C6H8N2, is a non-linear molecule and possesses 3N-6, or 36, normal modes of vibration. libretexts.orgwikipedia.org These vibrational modes are characteristic of the stretching and bending of specific bonds within the molecule. libretexts.org

In the FT-IR spectrum of this compound, characteristic peaks confirm its structure. The N-H stretching vibrations of the primary amine group typically appear in the range of 3500–3200 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears at slightly lower wavenumbers. mdpi.com The C=C and C=N stretching vibrations within the pyridine (B92270) ring give rise to strong absorptions in the 1650-1400 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information. The FT-Raman spectrum of 2-amino-4-methylpyridine (B118599) has been recorded and analyzed. nih.gov The vibrational frequencies can be calculated using computational methods like Density Functional Theory (DFT) to aid in the assignment of experimental bands. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for Aminopyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretching (Amine) | 3500 - 3200 |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Methyl) | 2980 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D COSY) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 2-amino-4-methylpyridine, the methyl protons (CH₃) typically appear as a singlet around 2.1-2.2 ppm. The aromatic protons on the pyridine ring appear at lower fields, generally between 6.2 and 7.9 ppm, with their splitting patterns revealing their coupling relationships. The amine (NH₂) protons often appear as a broad singlet. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The methyl carbon will appear at a high field (low ppm value), while the aromatic carbons of the pyridine ring will be found at lower fields. The specific chemical shifts are sensitive to the electronic effects of the amino and methyl substituents on the ring. researchgate.net

2D COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is a powerful 2D NMR technique that visualizes proton-proton couplings. libretexts.org It generates a spectrum with the 1D proton spectrum on both axes and cross-peaks that indicate which protons are spin-coupled, typically through two or three bonds. libretexts.orgyoutube.com For this compound, COSY would definitively link the protons on the pyridine ring that are adjacent to each other, aiding in the unambiguous assignment of the aromatic signals. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for Methylpyridine Derivatives

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 6.2 - 8.0 | Doublet, Singlet |

| Amine-NH₂ | Variable (often broad) | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.org The absorption of photons promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org For aromatic compounds like this compound, the most significant transitions are typically π → π* and n → π*. youtube.com

The conjugated π-system of the pyridine ring, along with the lone pair of electrons on the amino group's nitrogen atom, gives rise to characteristic absorption bands. The π → π* transitions are generally high-intensity absorptions, while the n → π* transitions, involving the promotion of a non-bonding electron to an anti-bonding π* orbital, are typically of lower intensity. youtube.com The position of the maximum absorption wavelength (λmax) is sensitive to the solvent and the substituents on the pyridine ring. researchgate.net

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.com When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecule's exact molecular weight, which for C₆H₈N₂ is approximately 108.14 g/mol . sigmaaldrich.comnbinno.com

The energetically unstable molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint. Common fragmentation pathways for amino-substituted heterocycles can include the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). nih.gov The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. researchgate.net The base peak, the most intense peak in the spectrum, represents the most stable fragment ion formed. libretexts.org

X-ray Diffraction for Definitive Solid-State Structure Determination

X-ray crystallography is the premier technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, a detailed electron density map can be generated. nih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile compounds. For aminopyridine derivatives, which are often hydrophilic, reversed-phase HPLC is a common approach. helixchrom.com A suitable method would involve an appropriate column (e.g., C18) and a mobile phase, often a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. ptfarm.pl The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >98.0% (GC) is often specified for commercial samples. tcichemicals.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, typically using a capillary column with a suitable stationary phase. The compound is vaporized and carried through the column by an inert gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The detector response provides a quantitative measure of the compound's concentration, allowing for purity assessment. tcichemicals.com

Future Research Trajectories and Emerging Applications of 3 Amino 4 Methylpyridine

Development of Innovative and Sustainable Synthetic Methodologies

Traditional synthesis routes for 3-Amino-4-methylpyridine have often been characterized by long reaction pathways, low yields, severe reaction conditions, and significant environmental waste. google.com These challenges have spurred research into more innovative and sustainable manufacturing processes. Future efforts are expected to focus on green chemistry principles to minimize environmental impact and enhance production efficiency.

Key research directions include:

Novel Catalytic Systems: The development of more efficient and recyclable catalysts is a primary goal. Current improved methods have utilized metal oxides like copper sulfate and Red copper oxide to facilitate reactions. google.comgoogle.com Future research will likely explore nanocatalysts, biocatalysts, and earth-abundant metal catalysts to improve reaction rates, selectivity, and ease of separation.

Streamlined Reaction Pathways: Researchers are actively seeking to shorten the synthetic route. A promising approach involves a one-step reaction using 4-methylpyridine-3-boronic acid as a starting material, which circumvents the multi-step processes of traditional methods. google.compatsnap.com Further investigation into one-pot syntheses and flow chemistry processes could dramatically reduce production time, energy consumption, and waste generation.

Alternative Starting Materials: The reliance on petroleum-based starting materials is a long-term concern. Future methodologies may explore bio-renewable feedstocks as precursors for the pyridine (B92270) ring, aligning with global sustainability goals.

Milder Reaction Conditions: Many existing protocols require harsh conditions, such as high temperatures (-78°C for nitration or 180°C for amination) and pressures (up to 5 atm), which are energy-intensive and pose safety risks. google.com The development of synthetic routes that operate at or near ambient temperature and pressure is a critical area for future research.

Table 1: Comparison of Synthetic Routes for this compound

| Starting Material | Key Reagents/Catalysts | Reported Advantages | Challenges Overcome |

| 4-methylpyridine-3-boronic acid | Inorganic amide, Metal oxide catalyst | Simple one-step reaction, high yield, gentle conditions | Long traditional route, low yield, severe conditions google.compatsnap.com |

| 3-halo-4-picoline (e.g., 3-bromo-4-methylpyridine) | Concentrated ammonia (B1221849), Copper sulfate | Simple method, mild conditions, high yield (90-95%) | Long route, poor selectivity, low yield of older methods google.com |

| 4-methylpyridine | Nitrating agent (e.g., N2O5), Pd/C for reduction | High yield | Harsh reaction conditions (-78°C), difficult for industrialization google.com |

Expansion of Derivatization Chemistry for Advanced Functional Materials

The molecular structure of this compound, featuring a nucleophilic amino group and a versatile pyridine ring, makes it an excellent scaffold for derivatization. nbinno.com Future research will focus on leveraging these reactive sites to create a diverse library of novel molecules for advanced functional materials. A recent study has already demonstrated its utility in the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, showcasing its potential in creating complex heterocyclic systems. rsc.org

Emerging research trajectories include:

Synthesis of Novel Heterocycles: The amino group can participate in cyclization reactions to form fused-ring systems with unique electronic and photophysical properties.

Functional Group Transformation: The amino group can be readily acylated, alkylated, or converted into other functional groups, allowing for fine-tuning of the molecule's properties such as solubility, polarity, and binding affinity. nbinno.com

Coordination Chemistry: The pyridine nitrogen and the exocyclic amino group can act as ligands, binding to metal ions to form coordination complexes and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.

Broadening the Scope of Medicinal and Biological Applications

While its role in the synthesis of Nevirapine is well-established, the this compound scaffold is a promising platform for the development of new therapeutic agents. jubilantingrevia.com Its derivatives have shown potential in various biological contexts. For instance, analogues of the isomeric 2-amino-4-methylpyridine (B118599) have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS), suggesting that the aminomethylpyridine core is a valuable pharmacophore. nih.govwustl.edu

Future medicinal chemistry research will likely explore:

New Drug Discovery: Using this compound as a starting point for combinatorial chemistry to generate libraries of novel compounds for high-throughput screening against various disease targets.

Targeted Therapies: Derivatization of the core structure to improve target specificity and reduce off-target effects, potentially leading to new treatments for inflammatory diseases, neurodegenerative disorders, and cancer.

Bioactive Probes: Incorporation of fluorescent tags or other reporter groups onto the molecule to create probes for studying biological processes and for diagnostic applications.

Exploration in Advanced Materials Science (e.g., Polymers, Coatings)

The inherent properties of this compound, such as its ability to form hydrogen bonds, make it a candidate for incorporation into advanced materials. pipzine-chem.com While specific applications in polymers and coatings are still emerging, the chemical functionalities of the molecule offer significant potential.

Future research could focus on:

Polymer Synthesis: The amino group can act as a monomer or a cross-linking agent in the synthesis of polymers like polyamides, polyimides, and polyurethanes. The inclusion of the pyridine moiety in the polymer backbone could impart unique thermal, conductive, or pH-responsive properties.

Surface Modification and Coatings: The molecule could be grafted onto surfaces to alter their properties. For example, it could be used to create coatings with enhanced adhesion, anti-corrosion, or antimicrobial characteristics.

Functional Dyes and Pigments: Derivatization of the aminopyridine structure could lead to the development of novel chromophores for use in organic light-emitting diodes (OLEDs), sensors, or specialty coatings.

Investigations into Environmental Chemistry and Behavior

Understanding the environmental fate of industrially important chemicals is crucial for sustainable technology. For this compound, preliminary data indicates that it is persistent in the environment, with a half-life in soil estimated at 75 days, and is not readily biodegradable. jubilantingrevia.com However, it has a low potential to bioaccumulate. jubilantingrevia.com

This necessitates further research in several key areas:

Degradation Pathways: Identifying the biotic and abiotic degradation pathways of this compound in soil and water systems to understand its long-term environmental impact.

Ecotoxicity Studies: Conducting comprehensive toxicity assessments on a wider range of aquatic and terrestrial organisms to establish environmental quality standards. jubilantingrevia.com

Remediation Technologies: Developing effective methods, such as advanced oxidation processes or bioremediation strategies, to remove the compound from contaminated industrial wastewater and soil.

Table 2: Environmental Profile of this compound

| Parameter | Finding | Implication for Future Research |

| Biodegradability | Not readily biodegradable jubilantingrevia.com | Development of bioremediation strategies is needed. |

| Persistence | Estimated to be persistent in the environment (Soil half-life: 75 days) jubilantingrevia.com | Studies on long-term fate and transport are required. |

| Bioaccumulation Potential | Low (Log Kow = 0.43, BCF = 3.162) jubilantingrevia.com | Low risk of accumulating in the food chain, but monitoring is still prudent. |

Synergistic Integration of Computational and Experimental Research in Chemical Design

The integration of computational chemistry with experimental synthesis and testing can accelerate the discovery and optimization of new applications for this compound. Computational studies, such as Density Functional Theory (DFT), are already being used to investigate the electronic properties, reactivity, and protein-ligand interactions of aminopyridine derivatives. researchgate.net

Future synergistic efforts will likely involve:

Predictive Modeling: Using computational tools to predict the properties of novel derivatives before they are synthesized, saving time and resources. This includes predicting reaction outcomes, biological activity, and material properties.